Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 8 and a methyl group at position 2. The amino group at position 8 introduces polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar substituents.
Properties
IUPAC Name |
ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)9-7(2)13-10-8(12)5-4-6-14(9)10/h4-6H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPAXRHWORQNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617278 | |
| Record name | Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185133-90-8 | |
| Record name | Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Industrial production methods often employ solid support catalysts such as aluminum oxide or titanium tetrachloride to facilitate the reaction .
Chemical Reactions Analysis
Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Amino vs.
- Chlorine Substitution : Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate exhibits higher molecular weight and distinct reactivity due to the electronegative chlorine atom, which may facilitate nucleophilic substitution reactions .
Functional Group Diversity
Functional groups at position 8 dramatically alter chemical behavior and applications:
Key Observations :
- Benzyloxy Group : The benzyloxy substituent in Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate increases steric bulk and lipophilicity, making it suitable for cross-coupling reactions in drug synthesis .
- Trifluoromethyl Group : Compounds like Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 874830-63-4) exhibit enhanced metabolic stability and bioavailability due to the electron-withdrawing CF₃ group .
Physicochemical Data
Note: The target compound’s absence of reported melting points or spectral data highlights a gap in existing literature, necessitating further experimental characterization.
Biological Activity
Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 185133-90-8) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- Melting Point : 150-152°C
This compound belongs to the imidazo[1,2-a]pyridine family, which is known for various biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is generally conducted in neutral or weakly basic organic solvents at elevated temperatures to yield the desired product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Antiviral Properties
In addition to its antibacterial effects, this compound has been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors involved in the viral lifecycle .
Anticancer Activity
This compound has shown promising results in preclinical studies as an anticancer agent. Its anticancer mechanisms may include:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Inhibition of Kinases : It may inhibit specific kinases involved in cancer cell proliferation and survival.
Table 1 summarizes the anticancer activity observed in various studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HepG2 (Liver Cancer) | <10 | Induction of apoptosis | |
| A431 (Skin Cancer) | <15 | Inhibition of kinase activity |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes.
- Receptor Modulation : It can modulate receptor activity involved in signaling pathways relevant to cancer and infection.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing proliferation.
Case Studies
A notable study investigated the efficacy of this compound against multidrug-resistant tuberculosis. The results demonstrated that the compound exhibited significant antibacterial activity against Mycobacterium tuberculosis strains resistant to conventional therapies. This highlights its potential as a novel therapeutic agent in combating drug-resistant infections .
Comparison with Similar Compounds
This compound can be compared with other imidazo[1,2-a]pyridine derivatives regarding their biological activities:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | Moderate anticancer activity | Different substituent position |
| 2-Ethyl-6-chloroimidazo[1,2-a]pyridine | Significant anti-tuberculosis activity | Enhanced potency against resistant strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
